![molecular formula C8H18N2O4 B063412 tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate CAS No. 186966-48-3](/img/structure/B63412.png)
tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate, also known as DHP-carbamate, is a chemical compound that has been used in scientific research for various purposes. It is a carbamate derivative of 2,3-dihydroxypropylamine and is commonly used as a reagent in organic chemistry.
Applications De Recherche Scientifique
Tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee has been used in various scientific research applications. One of the most common uses is as a reagent in organic chemistry. It can be used as a protecting group for amines and can also be used in the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee is not well understood. However, it is believed that it acts as a carbamoylating agent and can modify proteins and enzymes. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
Tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This can have implications for the treatment of Alzheimer's disease and other cognitive disorders. tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee has also been shown to have antitumor activity and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee in lab experiments is its versatility. It can be used in a variety of reactions and can be easily synthesized. However, one of the limitations is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines and can also cause DNA damage.
Orientations Futures
There are many potential future directions for research on tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee. One area of interest is its potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease. Another area of interest is its potential as an antitumor agent. Further research is needed to fully understand the mechanism of action of tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee and its potential applications in medicine and other fields.
Méthodes De Synthèse
The synthesis of tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee can be achieved through the reaction of tert-butyl chloroformate with 2,3-dihydroxypropylamine. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained through column chromatography. The yield of the reaction is typically around 70%.
Propriétés
Numéro CAS |
186966-48-3 |
|---|---|
Nom du produit |
tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate |
Formule moléculaire |
C8H18N2O4 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate |
InChI |
InChI=1S/C8H18N2O4/c1-8(2,3)14-7(13)10-9-4-6(12)5-11/h6,9,11-12H,4-5H2,1-3H3,(H,10,13)/t6-/m1/s1 |
Clé InChI |
TWQUFANMGSLBHZ-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NNC[C@H](CO)O |
SMILES |
CC(C)(C)OC(=O)NNCC(CO)O |
SMILES canonique |
CC(C)(C)OC(=O)NNCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



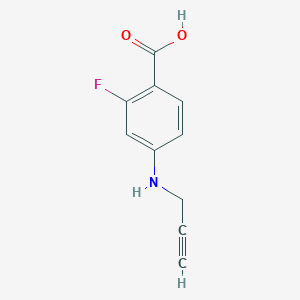
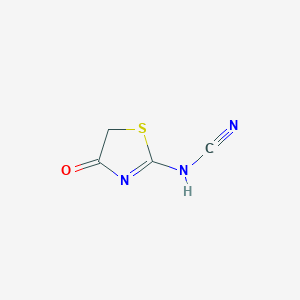
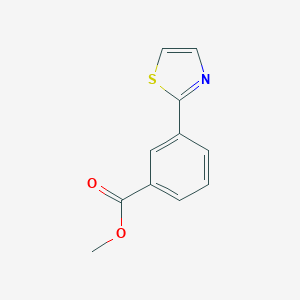
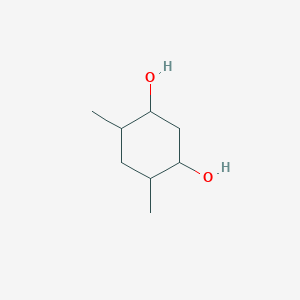
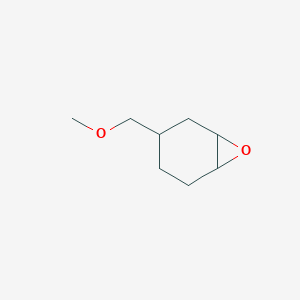
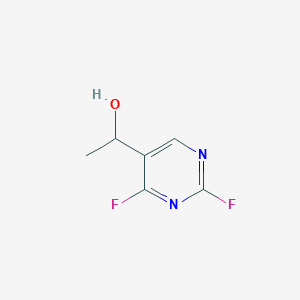
![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)
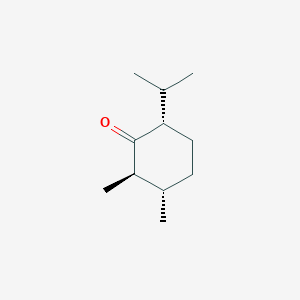
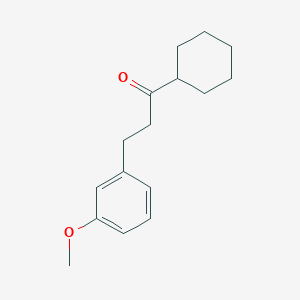
![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)
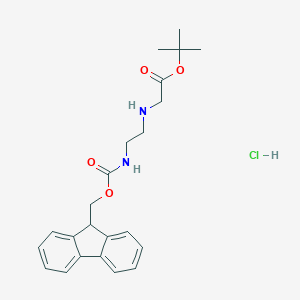
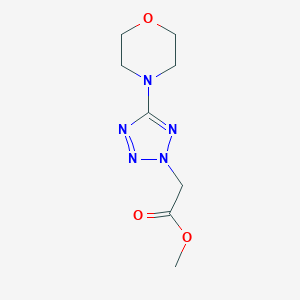
![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)